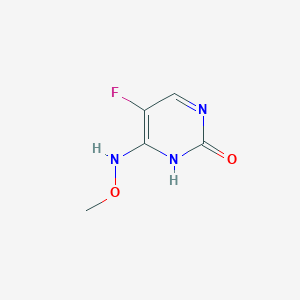
5-Fluoro-4-(methoxyamino)pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-4-(methoxyamino)pyrimidin-2(1H)-one is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are key components in many biological molecules, including nucleotides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(methoxyamino)pyrimidin-2(1H)-one typically involves the selective fluorination of 2-aminopyrimidine derivatives. One common method uses Selectfluor as the fluorinating agent in the presence of silver carbonate (Ag2CO3) as a catalyst. The reaction conditions are generally mild, and the process yields the desired fluorinated product with high regioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-4-(methoxyamino)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Selectfluor: Used for the initial fluorination step.
Silver Carbonate (Ag2CO3): Acts as a catalyst in the fluorination reaction.
Various Nucleophiles: For substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated pyrimidine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-Fluoro-4-(methoxyamino)pyrimidin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: Fluorinated pyrimidines are often explored for their potential as antiviral, antibacterial, and anticancer agents due to their enhanced biological activity and stability.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms and interactions with nucleic acids.
Material Science: Fluorinated compounds are valuable in the development of new materials with unique properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-4-(methoxyamino)pyrimidin-2(1H)-one involves its interaction with biological targets, such as enzymes or nucleic acids. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-aminopyrimidine: Another fluorinated pyrimidine with similar properties and applications.
4-Methoxyaminopyrimidine: Lacks the fluorine atom but shares the methoxyamino group, making it useful for comparison in biological studies.
Uniqueness
5-Fluoro-4-(methoxyamino)pyrimidin-2(1H)-one is unique due to the presence of both the fluorine and methoxyamino groups. This combination can enhance its biological activity and stability compared to similar compounds, making it a valuable molecule for various scientific applications.
Propiedades
Fórmula molecular |
C5H6FN3O2 |
|---|---|
Peso molecular |
159.12 g/mol |
Nombre IUPAC |
5-fluoro-6-(methoxyamino)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H6FN3O2/c1-11-9-4-3(6)2-7-5(10)8-4/h2H,1H3,(H2,7,8,9,10) |
Clave InChI |
JYNNDWFTCWSQRM-UHFFFAOYSA-N |
SMILES canónico |
CONC1=C(C=NC(=O)N1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


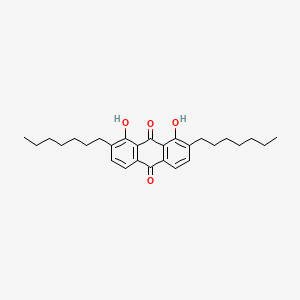
![2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B15248454.png)
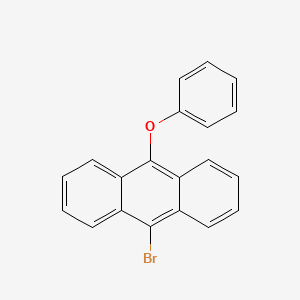
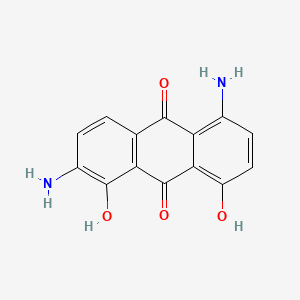
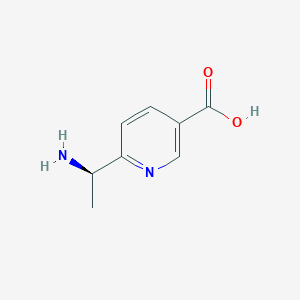
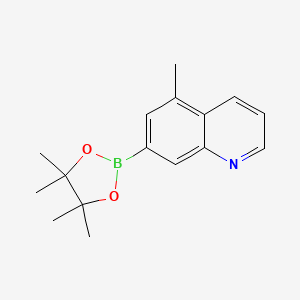
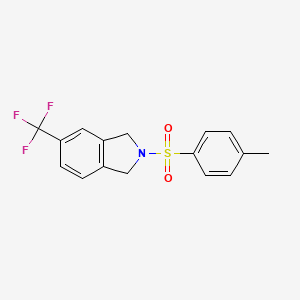
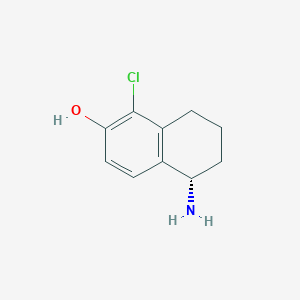
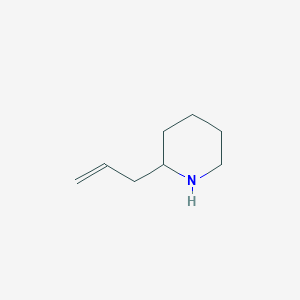
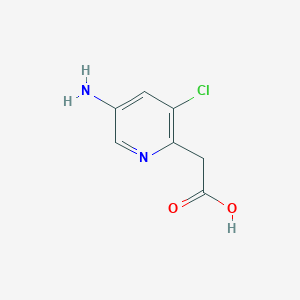
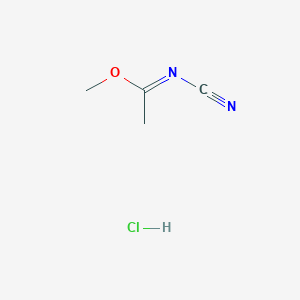
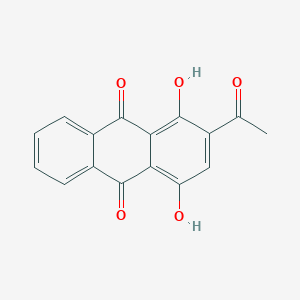
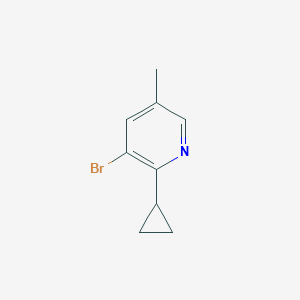
![2'-((2-Methoxy-9H-fluoren-3-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15248513.png)
